molecular formula C16H12F2O3 B13377372 2-(4-Fluorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate

2-(4-Fluorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate

Cat. No.: B13377372
M. Wt: 290.26 g/mol
InChI Key: KSMAANXQCRFCHC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate is an organic compound that features a fluorinated phenyl group and a benzoate ester

Properties

Molecular Formula

C16H12F2O3

Molecular Weight

290.26 g/mol

IUPAC Name

[1-(4-fluorophenyl)-1-oxopropan-2-yl] 4-fluorobenzoate

InChI

InChI=1S/C16H12F2O3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,1H3

InChI Key

KSMAANXQCRFCHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with an appropriate alcohol derivative. One common method is the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom . The resulting 4-fluorobenzoic acid is then esterified to form the desired compound.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its fluorinated groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-methyl-2-oxoethyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar compounds include:

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